8-chloro-3-(chlorodifluoromethyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
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Overview
Description
This compound, also known by its IUPAC name 8-chloro-3-[chloro(difluoro)methyl]-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine, is a solid at room temperature . Its molecular formula is C8H2Cl2F5N3 and it has a molecular weight of 306.02 .
Molecular Structure Analysis
The molecular structure of this compound consists of a triazolo[4,3-a]pyridine core with chloro, chlorodifluoromethyl, and trifluoromethyl substituents . The exact structure can be represented by the InChI code: 1S/C8H2Cl2F5N3/c9-4-1-3(8(13,14)15)2-18-5(4)16-17-6(18)7(10,11)12/h1-2H .Physical and Chemical Properties Analysis
This compound is a solid at ambient temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications
Environmental Persistence and Toxicity
Fluorinated compounds, due to their persistence, bioaccumulation, and potential toxicity, are a significant concern. Their environmental presence is notable in various media, including water bodies and human tissues. A review highlights the dominant global pollutants among PFAS alternatives, emphasizing the need for further toxicological studies to confirm their long-term usability (Yu Wang et al., 2019).
Sensing and Biological Applications
Pyrimidine derivatives, including triazolo[4,3-a]pyridine structures, are highlighted for their role in the synthesis of optical sensors and their biological significance. These compounds, due to their ability to form coordination and hydrogen bonds, are utilized in sensing applications, further underscoring their versatility beyond environmental concerns (Gitanjali Jindal & N. Kaur, 2021).
Environmental Fate and Detection
The detection and analysis of fluorinated compounds, including the breakdown products of PFASs, are critical for understanding their environmental fate and impacts. A review covering the analytical methods for emerging fluoroalkylether substances, such as Gen-X and ADONA, provides insights into their environmental occurrence and the challenges in their quantitative and semi-quantitative analysis (G. Munoz et al., 2019).
Biodegradation Perspectives
The biodegradability of fluorinated substances is a crucial aspect of their environmental assessment. Studies focusing on microbial degradation pathways offer hope for mitigating the persistence of these compounds. It is evident that certain structural features, such as the presence of a hydrogen atom adjacent to the sulfonate group, can facilitate the biodegradation process under specific conditions, highlighting the potential for environmental remediation strategies (Jinxia Liu & Sandra Mejia Avendaño, 2013).
Safety and Hazards
Properties
IUPAC Name |
8-chloro-3-[chloro(difluoro)methyl]-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Cl2F5N3/c9-4-1-3(8(13,14)15)2-18-5(4)16-17-6(18)7(10,11)12/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFPWWFHGPKIAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NN=C(N2C=C1C(F)(F)F)C(F)(F)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Cl2F5N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401326675 |
Source
|
Record name | 8-chloro-3-[chloro(difluoro)methyl]-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401326675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
34.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24819335 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
478248-86-1 |
Source
|
Record name | 8-chloro-3-[chloro(difluoro)methyl]-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401326675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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